3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid
Overview
Description
3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring substituted with dimethyl groups and a propyl chain attached to a nitrophenoxy group, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethyl groups at the 3 and 5 positions of the piperidine ring.
Attachment of the Propyl Chain: This step involves the reaction of the piperidine derivative with a propyl halide.
Nitrophenoxy Group Introduction: The final step involves the nucleophilic substitution reaction to attach the nitrophenoxy group to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperidine ring and the propyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group may play a crucial role in binding to target sites, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: Shares the piperidine ring structure but lacks the nitrophenoxy and propyl groups.
4-Methyl-2-nitrophenol: Contains the nitrophenoxy group but lacks the piperidine ring and propyl chain.
1-Propylpiperidine: Similar propyl chain and piperidine ring but lacks the nitrophenoxy group.
Uniqueness
3,5-Dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-1-[3-(4-methyl-2-nitrophenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-13-5-6-17(16(10-13)19(20)21)22-8-4-7-18-11-14(2)9-15(3)12-18;3-1(4)2(5)6/h5-6,10,14-15H,4,7-9,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFOTDVDVBEVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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